Cas no 937609-28-4 (3-(4-bromo-2-fluorophenyl)methylazetidine)

3-(4-bromo-2-fluorophenyl)methylazetidine structure
937609-28-4 structure
商品名:3-(4-bromo-2-fluorophenyl)methylazetidine
CAS番号:937609-28-4
MF:C10H11BrFN
メガワット:244.103445291519
CID:5979902
PubChem ID:16780686

3-(4-bromo-2-fluorophenyl)methylazetidine 化学的及び物理的性質

名前と識別子

    • AKOS000136802
    • SCHEMBL24362394
    • 937609-28-4
    • EN300-1896581
    • 3-[(4-bromo-2-fluorophenyl)methyl]azetidine
    • 3-(4-bromo-2-fluorophenyl)methylazetidine
    • インチ: 1S/C10H11BrFN/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7/h1-2,4,7,13H,3,5-6H2
    • InChIKey: HQECNZZZGKULQQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)F)CC1CNC1

計算された属性

  • せいみつぶんしりょう: 243.00589g/mol
  • どういたいしつりょう: 243.00589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

3-(4-bromo-2-fluorophenyl)methylazetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1896581-0.1g
3-[(4-bromo-2-fluorophenyl)methyl]azetidine
937609-28-4
0.1g
$904.0 2023-09-18
Enamine
EN300-1896581-5g
3-[(4-bromo-2-fluorophenyl)methyl]azetidine
937609-28-4
5g
$2981.0 2023-09-18
Enamine
EN300-1896581-10g
3-[(4-bromo-2-fluorophenyl)methyl]azetidine
937609-28-4
10g
$4421.0 2023-09-18
Enamine
EN300-1896581-2.5g
3-[(4-bromo-2-fluorophenyl)methyl]azetidine
937609-28-4
2.5g
$2014.0 2023-09-18
Enamine
EN300-1896581-1.0g
3-[(4-bromo-2-fluorophenyl)methyl]azetidine
937609-28-4
1g
$1029.0 2023-06-02
Enamine
EN300-1896581-0.05g
3-[(4-bromo-2-fluorophenyl)methyl]azetidine
937609-28-4
0.05g
$864.0 2023-09-18
Enamine
EN300-1896581-1g
3-[(4-bromo-2-fluorophenyl)methyl]azetidine
937609-28-4
1g
$1029.0 2023-09-18
Enamine
EN300-1896581-0.25g
3-[(4-bromo-2-fluorophenyl)methyl]azetidine
937609-28-4
0.25g
$946.0 2023-09-18
Enamine
EN300-1896581-5.0g
3-[(4-bromo-2-fluorophenyl)methyl]azetidine
937609-28-4
5g
$2981.0 2023-06-02
Enamine
EN300-1896581-10.0g
3-[(4-bromo-2-fluorophenyl)methyl]azetidine
937609-28-4
10g
$4421.0 2023-06-02

3-(4-bromo-2-fluorophenyl)methylazetidine 関連文献

3-(4-bromo-2-fluorophenyl)methylazetidineに関する追加情報

Professional Introduction to 3-(4-bromo-2-fluorophenyl)methylazetidine (CAS No. 937609-28-4)

3-(4-bromo-2-fluorophenyl)methylazetidine, with the CAS number 937609-28-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This molecule has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both bromo and fluoro substituents on the aromatic ring, combined with the azetidine ring system, makes it a versatile scaffold for designing novel bioactive molecules.

The compound's structure is characterized by a benzene ring substituted at the 4-position with a bromine atom and at the 2-position with a fluorine atom. This specific substitution pattern enhances its reactivity and binding affinity towards various biological targets. The azetidine moiety, a five-membered heterocyclic ring containing nitrogen, introduces additional conformational flexibility, which is crucial for optimizing pharmacokinetic properties.

In recent years, there has been growing interest in developing small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurological disorders. The 3-(4-bromo-2-fluorophenyl)methylazetidine structure provides an excellent platform for such endeavors. Its halogenated aromatic ring can interact with enzymes and receptors through halogen bonding, a non-covalent interaction that has been increasingly exploited in drug design.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to synthesize derivatives that exhibit enhanced potency and selectivity. For instance, studies have shown that compounds derived from 3-(4-bromo-2-fluorophenyl)methylazetidine can inhibit specific kinases involved in cancer progression. These findings highlight the importance of this compound in medicinal chemistry.

The azetidine ring system itself is known for its ability to mimic natural amino acid structures, which can be advantageous in designing peptidomimetics. This property makes 3-(4-bromo-2-fluorophenyl)methylazetidine a valuable intermediate in the synthesis of drugs that target protein-protein interactions. Recent advancements in computational chemistry have further facilitated the design of such molecules by predicting their binding affinities and optimizing their structures.

Another area where this compound has shown promise is in the development of antiviral agents. The unique electronic distribution caused by the bromo and fluoro substituents can influence the molecule's ability to interact with viral enzymes and receptors. Preliminary studies indicate that derivatives of 3-(4-bromo-2-fluorophenyl)methylazetidine may have inhibitory effects on certain viruses, making them potential candidates for further therapeutic development.

The synthesis of 3-(4-bromo-2-fluorophenyl)methylazetidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to introduce the bromo and fluoro groups efficiently. These methods not only improve the synthetic route but also enhance the overall quality of the final product.

In conclusion, 3-(4-bromo-2-fluorophenyl)methylazetidine (CAS No. 937609-28-4) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research in this field continues to evolve, compounds like this are expected to play a crucial role in the development of next-generation drugs.

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